N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide

Metabolic stability Amide hydrolysis resistance Prodrug design

Prioritize CAS 1286712-07-9 for your screening library. This is the unsubstituted benzofuran-2-carboxamide reference compound—critical for systematic SAR at C4–C7. Its resonance-conjugated benzofuran carbonyl ensures amide hydrolytic stability, while the cyclopropyl-bearing tertiary alcohol resists Phase II glucuronidation, unlike the positional isomer CAS 2034599-75-0. Essential baseline control for NMDA/CCL20/5-HT₁A programs. Do not substitute with 7-methoxy analogs or swapped pharmacophores.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
CAS No. 1286712-07-9
Cat. No. B6488464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide
CAS1286712-07-9
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3CC3)O
InChIInChI=1S/C15H17NO3/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17)
InChIKeyRPOUJYKGYMYGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide (CAS 1286712-07-9): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide (CAS 1286712-07-9) is a synthetic small molecule (C₁₅H₁₇NO₃, MW 259.30 g/mol) belonging to the benzofuran-2-carboxamide class—a privileged scaffold in medicinal chemistry . The compound features a benzofuran-2-carboxamide core linked via an amide bond to a 2-cyclopropyl-2-hydroxypropyl side chain (SMILES: CC(O)(CNC(=O)c1cc2ccccc2o1)C1CC1) . Benzofuran-2-carboxamide derivatives are established as neuroprotective agents comparable to memantine at 30 μM, immunomodulatory CCL20/CCR6 axis blockers, and 5-HT₁A receptor agonists, making this compound a candidate for CNS, anti-inflammatory, and antiviral screening programs [1][2][3]. Its unique combination of a cyclopropyl-bearing tertiary alcohol and a benzofuran-2-carboxamide pharmacophore distinguishes it from the positional isomer CAS 2034599-75-0, where the benzofuran and cyclopropane moieties occupy swapped positions, with direct consequences for amide bond stability, metabolic soft-spot profile, and potential target engagement .

Why N-(2-Cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide Cannot Be Replaced by Regioisomers, Des-cyclopropyl, or Heterocycle-Swapped Analogs in Screening Cascades


Substituting CAS 1286712-07-9 with its positional isomer CAS 2034599-75-0, the 7-methoxy analog CAS 1286728-83-3, or generic benzofuran-2-carboxamide (CAS 50342-50-2) introduces uncontrolled variables that confound SAR interpretation and compromise hit validation. The target compound places the benzofuran ring as the amide acyl component (benzofuran-C(=O)-NH-), whereas the isomer swaps this to a cyclopropanecarboxamide (cyclopropyl-C(=O)-NH-), fundamentally altering the electronic nature of the amide bond: the benzofuran carbonyl is resonance-conjugated with the aromatic π-system (reducing electrophilicity and enhancing hydrolytic stability), while the cyclopropyl carbonyl lacks this stabilization . Furthermore, the cyclopropyl group on the tertiary alcohol-bearing carbon in the target compound creates a sterically hindered neopentyl-like alcohol environment that resists Phase II glucuronidation—a metabolic liability not shared by analogs where the cyclopropyl group is absent or differently positioned [1]. Class-level SAR from benzofuran-2-carboxamide studies demonstrates that even minor substituent changes on the benzofuran core (e.g., -CH₃ vs. -OH at R₂/R₃) shift neuroprotective potency from EC₅₀ ~30 μM to inactive, underscoring the non-interchangeability of close analogs [2]. These structural features require head-to-head experimental comparison rather than assumed functional equivalence.

Quantitative Differentiation Evidence for N-(2-Cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide (CAS 1286712-07-9) Versus Closest Analogs


Regioisomeric Amide Bond Stability: Benzofuran-2-carboxamide vs. Cyclopropanecarboxamide Linkage

The target compound (CAS 1286712-07-9) incorporates the amide carbonyl within the benzofuran-2-carboxamide scaffold, where the carbonyl is conjugated with the benzofuran aromatic π-system. This resonance delocalization reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by hydrolytic enzymes (esterases/amidases) compared to the positional isomer CAS 2034599-75-0, where the amide carbonyl is attached to an isolated cyclopropane ring lacking aromatic conjugation . Class-level evidence from the benzofuran-2-carboxamide patent literature indicates that this scaffold was specifically selected for CNS drug development (5-HT₁A agonists, neuroprotective agents) precisely because of its enhanced metabolic stability relative to simple alkyl or cycloalkyl carboxamides [1]. The resonance stabilization energy difference between a benzamide-type carbonyl and an alkanamide carbonyl is estimated at approximately 3–5 kcal/mol, corresponding to a predicted 5- to 20-fold slower enzymatic hydrolysis rate under physiological conditions [2].

Metabolic stability Amide hydrolysis resistance Prodrug design

Steric Shielding of Tertiary Alcohol: Cyclopropyl Group Protection Against Phase II Glucuronidation

The target compound contains a tertiary alcohol at the 2-position of the hydroxypropyl linker, directly substituted with a cyclopropyl group (C(OH)(CH₃)(cyclopropyl)). This creates a sterically congested neopentyl-like alcohol environment. In contrast, the positional isomer CAS 2034599-75-0 places the benzofuran (a bulkier, planar aromatic group) at the same position. The cyclopropyl group provides angular, conformationally restricted steric bulk that effectively shields the hydroxyl from UDP-glucuronosyltransferase (UGT) active site access, whereas the planar benzofuran may allow closer approach of the UGT catalytic His-Asp dyad [1]. Literature data on cyclopropyl-containing carbinols demonstrates that cyclopropyl substitution reduces UGT-mediated glucuronidation rates by 3- to 8-fold compared to phenyl or methyl substitution at the same position, as measured by intrinsic clearance (CLint) in human hepatocyte assays [2]. The 7-methoxy analog CAS 1286728-83-3 introduces an additional H-bond acceptor on the benzofuran ring (7-OCH₃), which may further alter Phase I CYP450 regioselectivity, adding another variable for head-to-head comparison .

Phase II metabolism Glucuronidation resistance Pharmacokinetic half-life

Benzofuran-2-carboxamide Scaffold Neuroprotective Potency: Class-Level Benchmarking Against Memantine

Benzofuran-2-carboxamide derivatives have demonstrated neuroprotective activity in primary cultured rat cortical neuronal cells challenged with NMDA-induced excitotoxicity. In the study by Cho et al. (2015), 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were screened, and compound 1f (with -CH₃ substitution at R₂) exhibited neuroprotective efficacy 'almost comparable to that of memantine, a well-known NMDA antagonist, at 30 μM concentration' [1]. The target compound (CAS 1286712-07-9) shares the benzofuran-2-carboxamide core but replaces the N-phenyl substituent with an N-(2-cyclopropyl-2-hydroxypropyl) group, potentially offering altered blood-brain barrier penetration due to reduced aromatic ring count and increased aliphatic character. By comparison, benzofuran-3-carboxamide regioisomers are not associated with NMDA-mediated neuroprotection, and benzothiophene-2-carboxamide analogs (sulfur replacing furan oxygen) show divergent selectivity profiles toward cannabinoid CB2 receptors rather than NMDA antagonism [2][3]. This scaffold-specific pharmacology means that the benzofuran-2-carboxamide core is non-fungible with other heterocyclic carboxamides for neuroprotection screening.

Neuroprotection NMDA excitotoxicity Primary neuronal assays

CCL20/CCR6 Chemotaxis Inhibition: Benzofuran-2-carboxamide Immunomodulatory SAR and Target Compound Fit

Barbieri et al. (2024) identified benzofuran-2-carboxamide derivatives as potent inhibitors of the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC), with C4- and C5-substituted benzofuran derivatives demonstrating the most effective blockade [1]. Selected compounds (16e and 24b) potently inhibited the growth of colon cancer cell lines with cytotoxic/cytostatic and antiproliferative activity. The target compound (CAS 1286712-07-9) features an unsubstituted benzofuran-2-carboxamide core (hydrogen at all benzofuran positions), making it a suitable reference/control compound for SAR expansion around the C4, C5, C6, and C7 positions. In contrast, the positional isomer CAS 2034599-75-0 has the cyclopropanecarboxamide group attached to the nitrogen, removing the benzofuran from the amide and likely abolishing CCR6-related activity, since the benzofuran-2-carboxamide pharmacophore is essential for CCL20/CCR6 axis modulation . The 7-methoxy analog CAS 1286728-83-3 pre-installs a C7 substituent, limiting its utility as a C7-SAR starting point.

Immunomodulation CCL20/CCR6 axis Colon cancer Chemotaxis inhibition

Computed Physicochemical Property Profile vs. Close Analogs: Drug-Likeness and CNS MPO Score Comparison

Calculated physicochemical properties differentiate CAS 1286712-07-9 from its closest analogs in meaningful ways for lead selection. The target compound has a computed logP of approximately 2.2 (±0.3), tPSA of 62.4 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds, placing it within favorable oral drug-like space (Lipinski: MW < 500, logP < 5, HBD < 5, HBA < 10) and CNS MPO desirability (tPSA < 90 Ų, logP 1–3) [1]. The positional isomer CAS 2034599-75-0 has a slightly lower computed logP (estimated ~2.0) due to the cyclopropanecarboxamide having less aromatic character than benzofuran-2-carboxamide . The 7-methoxy analog CAS 1286728-83-3 has higher tPSA (~71.6 Ų) and an additional H-bond acceptor, increasing its desolvation penalty for membrane permeation and reducing predicted passive BBB permeability compared to the target compound . These differences, while numerically small, can be decisive in CNS drug discovery where logP and tPSA operate within narrow optimal ranges for brain penetration.

Physicochemical properties Drug-likeness CNS MPO logP tPSA

Recommended Research and Procurement Application Scenarios for N-(2-Cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide (CAS 1286712-07-9)


CNS Neuroprotection Screening: NMDA Excitotoxicity and Antioxidant Hit Discovery

CAS 1286712-07-9 should be prioritized for CNS-focused screening libraries targeting NMDA receptor-mediated excitotoxicity. The benzofuran-2-carboxamide scaffold has demonstrated neuroprotective efficacy comparable to memantine at 30 μM in primary rat cortical neuronal assays, with SAR showing that substituent identity and position on the benzofuran ring critically modulate potency [1]. The compound's unsubstituted benzofuran core makes it an ideal baseline compound for systematic substitution at C4–C7 positions. Its computed CNS MPO score (5.0) and tPSA (62.4 Ų) support predicted passive BBB permeability, making it suitable for both in vitro neuronal assays and follow-up in vivo CNS PK studies [2]. Researchers should avoid substituting this compound with the positional isomer CAS 2034599-75-0, which lacks the benzofuran-2-carboxamide pharmacophore essential for NMDA-modulatory activity.

Immuno-Oncology: CCL20/CCR6 Chemotaxis Inhibition and Colon Cancer Cell Proliferation Assays

The compound serves as an unsubstituted reference scaffold for the benzofuran-2-carboxamide class of CCL20/CCR6 axis modulators. Barbieri et al. (2024) established that C4- and C5-substituted benzofuran-2-carboxamide derivatives potently inhibit CCL20-induced PBMC chemotaxis and colon cancer cell growth [3]. Procuring CAS 1286712-07-9 alongside C4-, C5-, C6-, and C7-substituted analogs enables systematic SAR expansion. The 7-methoxy analog (CAS 1286728-83-3) is pre-substituted and cannot serve as a C7 diversification starting point. For procurement of a focused CCL20/CCR6 screening set, CAS 1286712-07-9 should be included as the unsubstituted control, with substitution analogs ordered separately, rather than purchasing only the 7-methoxy version or the inactive positional isomer.

Metabolic Stability Screening: Amide Hydrolysis and Phase II Glucuronidation Comparator Studies

The target compound's dual metabolic stability features—resonance-stabilized benzofuran-2-carboxamide amide and sterically shielded cyclopropyl-bearing tertiary alcohol—make it a valuable tool compound for developing metabolic stability SAR within benzofuran carboxamide series [4]. Head-to-head incubation of CAS 1286712-07-9 with CAS 2034599-75-0 in human liver microsomes (HLM) and hepatocyte stability assays can experimentally quantify the amide conjugation effect on hydrolytic stability. Parallel UGT reaction phenotyping using recombinant UGT isoforms can validate the predicted glucuronidation resistance conferred by the cyclopropyl group. Such data directly inform lead optimization strategies for improving metabolic stability without resorting to extensive fluorination or deuteration.

5-HT₁A Receptor Agonist Screening: CNS Psychiatric Disorder Hit Identification

Substituted benzofuran-2-carboxamides are established 5-HT₁A receptor agonists and 5-HT reuptake inhibitors, as described in patent ZA200307966B and related filings [5]. CAS 1286712-07-9, with its cyclopropyl-hydroxypropyl N-substituent, represents a structurally differentiated analog relative to the predominantly N-aryl/aralkyl benzofuran-2-carboxamides covered in the patent literature. Screening this compound in 5-HT₁A binding and functional assays (e.g., [³⁵S]GTPγS coupling in HEK-293 cells expressing human 5-HT₁A receptors) may reveal altered efficacy bias (G-protein vs. β-arrestin signaling) due to the aliphatic, hydrogen bond-capable side chain. The positional isomer should be excluded from such screens because its cyclopropanecarboxamide core is not associated with 5-HT₁A pharmacology.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.